3-(tert-butyl)-7-ethyl-9-methyl-1-(2-methylallyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
Synthetic Pathways : Research demonstrates innovative synthetic routes to create hexahydropyrrolo-[1,2-d][1,2,4]triazine-1,4-dione and related heterocycles, showcasing the compound's foundational role in developing novel chemical entities. For instance, a two-step synthesis involving the reaction of tert-butyl 1-hydrazinecarboxylate with triphosgene and ethyl 2-pyrrolidinecarboxylate, followed by deprotection, highlights the compound's versatility in synthesizing complex heterocycles (Obreza & Urleb, 2003).
Novel Derivatives and Antitumor Activity : The synthesis of novel heterocycles, such as purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines, and their examination for biological activities, including antitumor potential, underscore the importance of such compounds in medicinal chemistry. Heating 7,8-diamino-1,3-dimethylxanthine with hydrochloric acid yielded significant products, some of which showed activity against P388 leukemia (Ueda et al., 1987).
Reactivity and Formation of Complex Structures : Studies on the reactivity of 7-amino-3-tert-butyl-4-oxo-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile and its conversion into complex structures provide insights into the compound's chemical behavior and potential applications in creating novel pharmaceuticals and materials (Mironovich et al., 2013).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-tert-butyl-7-ethyl-9-methyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O2/c1-8-22-15(25)13-14(21(7)17(22)26)19-16-23(13)10-12(18(4,5)6)20-24(16)9-11(2)3/h2,8-10H2,1,3-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSPPGZHURAVNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2CC(=NN3CC(=C)C)C(C)(C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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